molecular formula C10H19ClN2O B1486280 1-(Cyclopropylmethyl)-3,3-dimethyl-2-piperazinone hydrochloride CAS No. 2208787-73-7

1-(Cyclopropylmethyl)-3,3-dimethyl-2-piperazinone hydrochloride

Cat. No. B1486280
M. Wt: 218.72 g/mol
InChI Key: GQKDLAUNEUIONA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Cyclopropylmethyl)-3,3-dimethyl-2-piperazinone hydrochloride, more commonly known as CMPP, is an organic compound with a wide range of applications in scientific research. CMPP is a small molecule used as an agonist of the muscarinic acetylcholine receptor (mAChR), which is a type of G-protein coupled receptor (GPCR). It is a selective agonist of the M3 subtype of mAChR, which is involved in a variety of physiological processes, including smooth muscle contraction, neurotransmission, and the release of hormones.

Scientific Research Applications

CMPP is used as an agonist in a variety of scientific research applications. It is used to study the physiological processes mediated by the M3 subtype of 1-(Cyclopropylmethyl)-3,3-dimethyl-2-piperazinone hydrochloride, including smooth muscle contraction, neurotransmission, and the release of hormones. It is also used to study the pharmacology of various drugs, as well as the effects of various diseases on the M3 subtype of 1-(Cyclopropylmethyl)-3,3-dimethyl-2-piperazinone hydrochloride.

Mechanism Of Action

CMPP binds to the M3 subtype of 1-(Cyclopropylmethyl)-3,3-dimethyl-2-piperazinone hydrochloride, which is a G-protein coupled receptor (GPCR). Upon binding, CMPP activates the receptor, which triggers a cascade of biochemical events that lead to the physiological effects mediated by the M3 subtype of 1-(Cyclopropylmethyl)-3,3-dimethyl-2-piperazinone hydrochloride.

Biochemical And Physiological Effects

The activation of the M3 subtype of 1-(Cyclopropylmethyl)-3,3-dimethyl-2-piperazinone hydrochloride by CMPP leads to a variety of physiological effects. These include smooth muscle contraction, neurotransmission, and the release of hormones. CMPP can also affect the release of neurotransmitters, such as acetylcholine, which can lead to changes in behavior and cognition.

Advantages And Limitations For Lab Experiments

CMPP is an effective agonist of the M3 subtype of 1-(Cyclopropylmethyl)-3,3-dimethyl-2-piperazinone hydrochloride and is widely used in scientific research. One of the main advantages of using CMPP is its high selectivity for the M3 subtype of 1-(Cyclopropylmethyl)-3,3-dimethyl-2-piperazinone hydrochloride, which allows for more precise studies of the effects of various drugs and diseases on the receptor. However, one of the main limitations of using CMPP is its low potency, which means that higher concentrations of the compound must be used in order to achieve the desired effect.

Future Directions

The use of CMPP in scientific research has numerous potential applications. For example, CMPP could be used to study the effects of various drugs on the M3 subtype of 1-(Cyclopropylmethyl)-3,3-dimethyl-2-piperazinone hydrochloride, as well as the effects of various diseases on the receptor. Additionally, CMPP could be used to study the pharmacology of various drugs, as well as the effects of various diseases on the M3 subtype of 1-(Cyclopropylmethyl)-3,3-dimethyl-2-piperazinone hydrochloride. Furthermore, CMPP could be used to study the effects of various drugs on the release of neurotransmitters, such as acetylcholine, which could lead to changes in behavior and cognition. Finally, CMPP could be used to study the effects of various drugs on the development and function of the nervous system.

properties

IUPAC Name

1-(cyclopropylmethyl)-3,3-dimethylpiperazin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O.ClH/c1-10(2)9(13)12(6-5-11-10)7-8-3-4-8;/h8,11H,3-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQKDLAUNEUIONA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(CCN1)CC2CC2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclopropylmethyl)-3,3-dimethyl-2-piperazinone hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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